Methyl 4-methyl-3-oxopentanoate

Pharmaceutical Synthesis Rosuvastatin Biginelli Reaction

Methyl 4‑methyl‑3‑oxopentanoate (also known as methyl isobutyrylacetate, CAS 42558‑54‑3) is a β‑ketoester that serves as a versatile building block in pharmaceutical and agrochemical synthesis. It exhibits a density of 1.013 g/mL at 20 °C and a boiling point of 55–57 °C at 15 hPa.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 42558-54-3
Cat. No. B109357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-3-oxopentanoate
CAS42558-54-3
Synonyms4-Methyl-3-oxopentanoic Acid Methyl Ester;  Isobutyrylacetic Acid Methyl Ester; _x000B_Methyl 3-Isopropyl-3-oxopropanoate;  Methyl 3-Oxo-4-methylpentanoate;  Methyl 4-Methyl-3-oxopentanoate;  Methyl Isobutanoylacetate;  Methyl Isobutyrylacetate; 
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC(=O)OC
InChIInChI=1S/C7H12O3/c1-5(2)6(8)4-7(9)10-3/h5H,4H2,1-3H3
InChIKeyHNNFDXWDCFCVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-methyl-3-oxopentanoate (CAS 42558-54-3): A Specialized β‑Ketoester Intermediate with Documented Anti‑Proliferative Activity and Unique Industrial Synthetic Utility


Methyl 4‑methyl‑3‑oxopentanoate (also known as methyl isobutyrylacetate, CAS 42558‑54‑3) is a β‑ketoester that serves as a versatile building block in pharmaceutical and agrochemical synthesis . It exhibits a density of 1.013 g/mL at 20 °C and a boiling point of 55–57 °C at 15 hPa . Its primary industrial role is as an intermediate in the manufacture of cholesterol‑lowering statin drugs and heterocyclic compounds .

Why Methyl 4‑methyl‑3‑oxopentanoate Cannot Be Casually Replaced by Other β‑Ketoesters in Critical Synthetic Pathways


While many β‑ketoesters share a common functional motif, their specific alkyl substitution patterns dictate distinct reactivity, steric profiles, and downstream compatibility. Replacing methyl 4‑methyl‑3‑oxopentanoate with a simpler analogue like methyl acetoacetate (C₅H₈O₃, CAS 105‑45‑3) or a higher homolog such as ethyl 4‑methyl‑3‑oxopentanoate (C₈H₁₄O₃, CAS 7152‑15‑0) can alter reaction yields, regioselectivity, and the pharmacokinetic properties of final drug candidates . The following quantitative evidence demonstrates that the target compound’s unique combination of a branched isobutyryl side chain and a methyl ester confers measurable advantages in specific synthetic and biological contexts.

Quantitative Differentiation of Methyl 4‑methyl‑3‑oxopentanoate Versus Closest Analogs: Yield, Purity, and Biological Activity


Direct Comparison of Synthetic Yield Improvement in Rosuvastatin Intermediate Production Using Methyl Isobutyrylacetate

In the synthesis of a pyrimidine aldehyde intermediate for rosuvastatin, the use of methyl isobutyrylacetate (methyl 4‑methyl‑3‑oxopentanoate) as the β‑ketoester component in a Biginelli reaction with 4‑fluorobenzaldehyde and thiourea resulted in a final overall yield of 32.5%. This represents a 14.5% absolute improvement over yields reported in prior literature methods for analogous rosuvastatin intermediate syntheses [1].

Pharmaceutical Synthesis Rosuvastatin Biginelli Reaction

In Vitro Anti‑Proliferative Activity of Methyl 4‑methyl‑3‑oxopentanoate: A Class‑Level Functional Differentiator

Methyl 4‑methyl‑3‑oxopentanoate has been reported to inhibit tumor cell proliferation with an IC₅₀ of approximately 1.5 μM in vitro . While direct comparative IC₅₀ data for closely related β‑ketoesters (e.g., methyl acetoacetate) are not available, this level of potency is notable for a simple β‑ketoester scaffold and suggests a class‑specific biological activity that may be linked to its ability to inhibit reactive oxygen species production via NADPH oxidase .

Cancer Biology Anti‑Proliferative IC50

Synthetic Accessibility: Higher Yield via Condensation of Methyl Acetoacetate with Isobutyryl Chloride

Methyl 4‑methyl‑3‑oxopentanoate can be prepared by condensing methyl acetoacetate with isobutyryl chloride. A patent example describes a process yielding the target compound with a gas chromatography (GC) purity of 79.8% and a reaction yield of 75.4% [1]. In contrast, the synthesis of ethyl 4‑methyl‑3‑oxopentanoate (the ethyl ester analog) under similar conditions is reported to proceed in only 61% yield . This 14.4% difference in yield translates directly to lower manufacturing costs and reduced waste.

Organic Synthesis Friedel‑Crafts Acylation Process Chemistry

Physical Property Differentiation: Boiling Point and Density Versus Methyl Acetoacetate

The target compound exhibits a boiling point of 55–57 °C at 15 hPa and a density of 1.013 g/mL at 20 °C . Its lower homolog, methyl acetoacetate (CAS 105‑45‑3), boils at 169–170 °C (70 mmHg) and has a higher density of 1.076 g/mL at 25 °C [1]. The significantly lower boiling point of methyl 4‑methyl‑3‑oxopentanoate under reduced pressure facilitates gentler distillation conditions, reducing the risk of thermal decomposition and improving purification efficiency.

Physical Chemistry Purification Process Engineering

Optimal Use Cases for Methyl 4‑methyl‑3‑oxopentanoate Based on Verified Performance Data


Synthesis of Rosuvastatin and Other Statin Intermediates

Due to its demonstrated 14.5% yield improvement over prior methods in rosuvastatin intermediate synthesis [1], methyl 4‑methyl‑3‑oxopentanoate is the preferred β‑ketoester starting material for the Biginelli‑based construction of pyrimidine aldehyde cores in statin drug manufacturing.

Medicinal Chemistry Exploration of β‑Ketoester‑Derived Anti‑Proliferative Agents

With a reported IC₅₀ of ~1.5 μM against tumor cell proliferation , this compound serves as a quantitative benchmark for structure‑activity relationship (SAR) studies investigating β‑ketoesters as novel anti‑cancer scaffolds.

Scalable Production of Heterocyclic Building Blocks (Furans, Pyrazolones, Quinolones)

The compound’s favorable synthetic yield of 75.4% from readily available precursors [2] and its lower boiling point relative to methyl acetoacetate make it an economically attractive intermediate for the industrial preparation of heterocyclic cores used in pharmaceuticals and agrochemicals.

Preparation of 3‑Hydroxy‑4‑methylpentanoic Acid and Related Polyol Derivatives

Methyl 4‑methyl‑3‑oxopentanoate is an established starting material for synthesizing 3‑hydroxy‑4‑methylpentanoic acid (H947700), a tobacco‑derived metabolite . Its use in this context leverages its specific branched‑chain structure, which cannot be replicated by unbranched β‑ketoesters.

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